molecular formula C12H12N2O2 B1362331 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 423768-44-9

1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1362331
M. Wt: 216.24 g/mol
InChI Key: SYBPJZRAGTVHTN-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “4-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methoxy group (O-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. For instance, the pyrazole ring might be involved in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Applications in Chemical Reactions

  • Reductive Amination

    The compound has been used in reductive amination processes, involving reactions with 3-chloro-4-flouroaniline under neutral conditions, highlighting its utility in synthesizing secondary amines, significant in pharmaceutical ingredient synthesis and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

  • Synthesis of Bipyrazoles

    It serves as a precursor for synthesizing reduced bipyrazoles, with reactions involving a range of acetophenones. This indicates its role in producing complex organic structures, potentially relevant for material science and pharmaceutical applications (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

  • Ultrasound-Assisted Synthesis

    The compound is utilized in the ultrasound-assisted synthesis of quinolinyl chalcones, indicating its effectiveness in modern, energy-efficient chemical synthesis techniques (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

  • Formation of Imidazol-5(4H)-ones

    It's used in the synthesis of novel imidazol-5(4H)-ones, showcasing its utility in creating novel compounds that could have implications in medicinal chemistry and drug discovery (Khalifa, Al-Omar, & Nossier, 2017).

Biological Activity and Properties

  • Antimicrobial and Antioxidant Properties

    Derivatives of the compound have demonstrated antimicrobial and antioxidant activities, indicating its potential in developing new antimicrobial agents and antioxidants (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

  • Development of Antioxidant Additives

    The compound's derivatives are evaluated as antioxidant additives for lubricating oils, suggesting its utility in industrial applications (Amer, Hassan, Moawad, & Shaker, 2011).

  • Anti-inflammatory Activity

    Derivatives of this compound have shown promising antioxidant and anti-inflammatory activities, highlighting its potential in the development of new pharmaceuticals (Sudha, Subbaiah, & Mahalakshmi, 2021).

Photophysical Properties

  • Study of Photophysical Properties: It's used in the synthesis of compounds whose absorption and emission spectra were measured, indicating its role in studies related to photophysics and materials science (Deore, Dingore, & Jachak, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-10(8-15)7-13-14(9)11-3-5-12(16-2)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBPJZRAGTVHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381527
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

423768-44-9
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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